Methyl 3-acetamido-2-bromobenzoate

Description

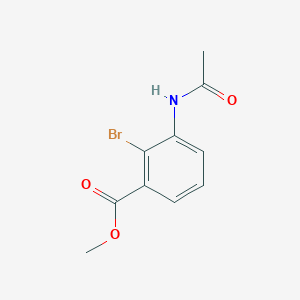

Methyl 3-acetamido-2-bromobenzoate is a methyl ester derivative of benzoic acid substituted with an acetamido group at the 3-position and a bromine atom at the 2-position. Its molecular structure combines electron-withdrawing (bromine) and electron-donating (acetamido) groups, influencing its reactivity, solubility, and applications in organic synthesis. For example, methyl 2-benzoylamino-3-oxobutanoate (a related ester with a benzoylamino group) is synthesized via condensation reactions under reflux conditions, as described in .

Properties

IUPAC Name |

methyl 3-acetamido-2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12-8-5-3-4-7(9(8)11)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIAEZYCENDRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamido-2-bromobenzoate can be synthesized through a multi-step process involving the bromination of methyl 3-acetamidobenzoate. The typical synthetic route includes:

Acetylation: Starting with 3-aminobenzoic acid, acetylation is performed using acetic anhydride to form 3-acetamidobenzoic acid.

Esterification: The 3-acetamidobenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to produce methyl 3-acetamidobenzoate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-2-bromobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the acetamido group.

Oxidation Reactions: Oxidation can occur at the acetamido group or the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups like methoxy or amino groups.

Reduction: Products include de-brominated compounds or modified acetamido derivatives.

Oxidation: Products include oxidized forms of the acetamido group or the aromatic ring.

Scientific Research Applications

Methyl 3-acetamido-2-bromobenzoate is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

Biological Research: It is used in studies involving enzyme inhibition and protein interactions.

Industrial Applications: The compound is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-acetamido-2-bromobenzoate involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and other biochemical pathways .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens or Functional Groups

The presence of bromine at the 2-position distinguishes this compound from esters like methyl salicylate (, Table 3), which lacks halogen substituents. Bromine’s electronegativity increases the compound’s polarity and may enhance its stability in radical reactions compared to chlorine or fluorine analogs. For instance, methyl esters of halogenated aromatic acids (e.g., methyl 2-chlorobenzoate) exhibit lower boiling points due to reduced molecular weight, whereas brominated analogs like Methyl 3-acetamido-2-bromobenzoate likely have higher melting points and slower elution times in gas chromatography (GC), as observed in ’s GC traces of methyl esters .

Ester Group Variations

Compared to non-methyl esters (e.g., ethyl or propyl derivatives), methyl esters generally exhibit higher volatility and lower viscosity. (Table 3) highlights that methyl esters of resin acids (e.g., sandaracopimaric acid methyl ester) have distinct physical properties, such as reduced solubility in polar solvents due to the shorter alkyl chain . This compound’s solubility profile may align with these trends, favoring aprotic solvents like dichloromethane.

Acetamido Group Influence

The acetamido group at the 3-position introduces hydrogen-bonding capability, enhancing solubility in polar aprotic solvents compared to unsubstituted methyl benzoates. This group also impacts reactivity: in , methyl 2-benzoylamino-3-oxobutanoate undergoes condensation with aromatic amines to form enamino esters, suggesting that the acetamido group in this compound could facilitate similar nucleophilic substitutions or cyclization reactions .

Research Findings and Data Analysis

Table 1: Comparative Properties of Methyl Esters and Analogs

*Estimated based on structural analogs.

Key Observations:

- Reactivity : Bromine and acetamido groups make this compound more reactive toward electrophilic aromatic substitution than methyl salicylate, which is stabilized by intramolecular hydrogen bonding .

- Analytical Behavior: In GC analysis (), brominated esters elute later than non-halogenated analogs due to increased molecular weight and polarity .

Biological Activity

Methyl 3-acetamido-2-bromobenzoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of an acetamido group and a bromine atom attached to a benzoate structure. The molecular formula is CHBrNO, with a molecular weight of approximately 256.1 g/mol. The structural arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The bromine atom enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Interaction : It may bind to receptors that play crucial roles in cellular signaling, influencing processes such as differentiation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulation of specific metabolic pathways |

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.

- Cancer Cell Line Study : In vitro studies conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The findings were published in Cancer Research and highlighted the compound's potential as an anticancer agent.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Variations in substituents have been shown to significantly influence its biological behavior. For instance, modifications to the acetamido group have been linked to enhanced anticancer activity, indicating that further synthetic exploration could yield more potent derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.